molecular formula C11H16N2O B3856132 1-cyclohexyl-1H-pyrrole-2-carbaldehyde oxime

1-cyclohexyl-1H-pyrrole-2-carbaldehyde oxime

Cat. No. B3856132
M. Wt: 192.26 g/mol
InChI Key: KRTBJOFUIXSBCE-UHFFFAOYSA-N
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Description

“1-cyclohexyl-1H-pyrrole-2-carbaldehyde oxime” is a chemical compound that contains a cyclohexyl group, a pyrrole ring, a carbaldehyde group, and an oxime group . The cyclohexyl group is a cycloalkane with the formula C6H11, the pyrrole is a heterocyclic aromatic organic compound, the carbaldehyde group is a formyl group, and the oxime group is a type of organic compound that features an N=O bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexyl group would likely be in a chair conformation, the pyrrole ring would be planar due to aromaticity, and the oxime group would have a trigonal planar geometry around the nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the carbaldehyde group, and the oxime group. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution. The carbaldehyde group can be involved in various reactions such as nucleophilic addition and oxidation. The oxime group can undergo transformations such as Beckmann rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxime group could influence its solubility in different solvents. The aromatic pyrrole ring could contribute to its UV/Vis absorption properties .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. It could potentially interact with biological systems in various ways depending on its structure and properties .

Future Directions

The study and application of this compound could be a potential area of research in the future. Its unique structure could make it interesting for studies in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[(1-cyclohexylpyrrol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h4,7-10,14H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBJOFUIXSBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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